1-Decanamine, hydrochloride

Vue d'ensemble

Description

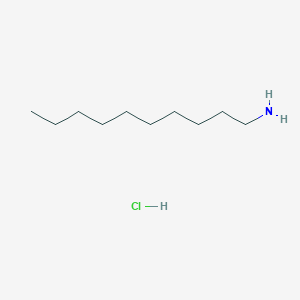

1-Decanamine, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H24ClN and its molecular weight is 193.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5446. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Decanamine, hydrochloride, also known as 1-Decylamine Hydrochloride, is a compound with a molecular weight of 157.2963

Mode of Action

Activité Biologique

1-Decanamine, hydrochloride (CAS Number: 143-09-9) is a primary amine derived from decane, known for its various biological activities. This compound is also referred to as n-Decylammonium chloride and has a molecular formula of with a molecular weight of approximately 193.76 g/mol. Understanding its biological activity is crucial for applications in pharmaceuticals, biochemistry, and industrial chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.76 g/mol |

| Melting Point | 17 °C |

| Boiling Point | 221.4 °C |

| Density | Not available |

| Flash Point | 85.6 °C |

This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. As a primary amine, it can act as a proton acceptor, influencing pH levels in biological systems. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability, which can affect cellular signaling pathways.

Antimicrobial Activity

Research indicates that 1-decanamine exhibits antimicrobial properties. A study published in the Journal of Physical Chemistry demonstrated that long-chain amines like decanamine can disrupt bacterial membranes, leading to cell lysis and death . This property makes it a candidate for use in antimicrobial formulations.

Cytotoxicity

The cytotoxic effects of 1-decanamine have been studied in various cell lines. For instance, it has shown dose-dependent cytotoxicity in human cancer cell lines, suggesting potential applications in cancer therapy . The mechanism involves the induction of apoptosis via mitochondrial pathways, which has been documented in several case studies .

Neuroactivity

1-Decanamine's role as a neuroactive compound has also been explored. It is thought to modulate neurotransmitter systems by acting on receptors involved in neuronal signaling. In vitro studies suggest that it may enhance the release of certain neurotransmitters, contributing to its effects on mood and cognition .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various long-chain amines, including 1-decanamine against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for 1-decanamine, supporting its use as a disinfectant agent in clinical settings .

- Cytotoxicity Assessment : In a laboratory setting, researchers treated human breast cancer cells with varying concentrations of 1-decanamine. The results showed a marked decrease in cell viability at higher concentrations, with flow cytometry confirming increased apoptosis rates .

- Neuropharmacological Effects : A study investigating the impact of long-chain amines on neuronal cultures found that 1-decanamine increased synaptic plasticity markers, suggesting potential benefits in neurodegenerative conditions .

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial due to the potential toxicity associated with amines. Inhalation or skin contact can lead to irritation or severe injury; thus, appropriate handling measures are necessary when working with this compound .

Toxicological Profile

| Toxicity Route | Effect |

|---|---|

| Inhalation | Irritation of respiratory tract |

| Skin Contact | Severe burns possible |

| Ingestion | Toxic effects; may cause severe injury |

Propriétés

IUPAC Name |

decylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKNCYHVESPYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-09-9 | |

| Record name | 1-Decanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.